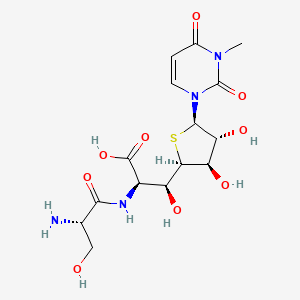
Aminoacyl tRNA synthetase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoacyl tRNA synthetase-IN-2 is a compound that inhibits the activity of aminoacyl tRNA synthetases These enzymes play a crucial role in protein synthesis by catalyzing the attachment of amino acids to their corresponding transfer RNAs (tRNAs) This process is essential for translating genetic information into functional proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminoacyl tRNA synthetase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure optimal reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and consistency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Aminoacyl tRNA synthetase-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Aminoacyl tRNA synthetase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of aminoacyl tRNA synthetases and their role in protein synthesis.
Biology: The compound is employed in research to investigate the biological functions of aminoacyl tRNA synthetases and their involvement in various cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel antibiotics and anticancer agents. Its ability to inhibit protein synthesis makes it a promising candidate for targeting pathogenic bacteria and cancer cells.
Industry: The compound is used in the biotechnology industry for the production of recombinant proteins and the development of new biotechnological processes.
Wirkmechanismus
Aminoacyl tRNA synthetase-IN-2 exerts its effects by binding to the active site of aminoacyl tRNA synthetases, thereby inhibiting their catalytic activity. This inhibition prevents the attachment of amino acids to their corresponding tRNAs, ultimately disrupting protein synthesis. The compound’s molecular targets include the catalytic domains of aminoacyl tRNA synthetases, and its mechanism of action involves competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Aminoacyl tRNA synthetase-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity and selectivity for aminoacyl tRNA synthetases. Similar compounds include:
Aminoacyl tRNA synthetase-IN-1: Another inhibitor of aminoacyl tRNA synthetases, but with different structural features and potency.
Aminoacyl tRNA synthetase-IN-3: A compound with similar inhibitory activity but distinct pharmacokinetic properties.
Aminoacyl tRNA synthetase-IN-4: An inhibitor with a broader spectrum of activity against various aminoacyl tRNA synthetases.
Eigenschaften
Molekularformel |
C15H22N4O9S |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
InChI-Schlüssel |
LJAYPBDBLXVYJQ-TYLISRTCSA-N |
Isomerische SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |
Kanonische SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















